molecular formula C21H15BrO5 B2578187 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate CAS No. 433259-69-9

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate

Cat. No. B2578187
CAS RN: 433259-69-9
M. Wt: 427.25
InChI Key: VWINSIBMLLVGIS-CSKARUKUSA-N
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Description

“4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate” is a chemical compound with the formula C21H15BrO5 . It has been manually annotated by a third party . This compound has been identified as an anticoronaviral agent , which means it has the potential to inhibit the activity of coronaviruses .


Molecular Structure Analysis

The molecular formula of this compound is C21H15BrO5 . Its average mass is 427.245 Da and its monoisotopic mass is 426.010284 Da . The InChIKey of the compound is VWINSIBMLLVGIS-CSKARUKUSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate” include its molecular formula (C21H15BrO5), average mass (427.245 Da), and monoisotopic mass (426.010284 Da) .

Scientific Research Applications

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate: serves as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas. These ureas have demonstrated potency as anaplastic lymphoma kinase (ALK) inhibitors, which are relevant in cancer research and therapy .

Rho Kinase Inhibitors

In the synthesis of chroman-3-amides, this compound acts as a reagent. Chroman-3-amides are known to be potent Rho kinase inhibitors, which play a role in cellular signaling pathways. These inhibitors have implications in areas such as cardiovascular disease and cancer .

Carbonyl-Bridged Bithiazole Derivatives

Researchers have used 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate in the preparation of carbonyl-bridged bithiazole derivatives. These derivatives have applications in materials science and organic synthesis .

Regioselective Synthesis of Thiophene Derivatives

The compound has been utilized in the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This synthesis involves successive direct lithiations and bromination reactions, leading to novel thiophene derivatives. Such compounds may find use in materials chemistry and pharmaceutical research .

properties

IUPAC Name

[4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWINSIBMLLVGIS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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